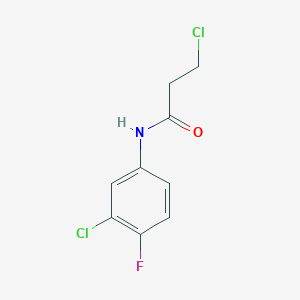

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQJGNHCAHOAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404497 | |

| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131605-66-8 | |

| Record name | 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 3-Chloro-4-Fluoroaniline

The most widely reported method involves the reaction of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature: 0–25°C (to minimize side reactions)

-

Molar Ratio: 1:1.2 (aniline to acid chloride) for excess acylating agent

Side Reactions:

Stepwise Synthesis via Propionic Acid Intermediate

An alternative route involves synthesizing 3-chloropropionic acid first, followed by conversion to its acid chloride and subsequent coupling with 3-chloro-4-fluoroaniline.

Step 1: Synthesis of 3-Chloropropionic Acid

-

Reactants: Acrylic acid and HCl gas (radical-initiated addition).

-

Conditions: UV light, 40–50°C, 12–24 hours.

Step 2: Formation of 3-Chloropropionyl Chloride

-

Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Catalyst: Dimethylformamide (DMF, 1–2 mol%).

Step 3: Amidation

-

Base: Triethylamine (2.5 equivalents).

-

Solvent: THF at 0°C.

-

Isolation: Extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase hydrolysis risks. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics. A balance is achieved with THF, offering moderate polarity and boiling point (66°C) for reflux applications.

Temperature Optimization:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C | 68 | 92 |

| 25°C | 75 | 89 |

| 40°C | 62 | 85 |

Catalytic Approaches

Recent patents describe using N,N’-carbonyldiimidazole (CDI) as a coupling agent to bypass acid chloride formation. This method minimizes HCl generation, improving safety and reducing purification steps.

Procedure:

-

React 3-chloropropionic acid with CDI (1:1.1 ratio) in THF at 25°C for 2 hours.

-

Add 3-chloro-4-fluoroaniline (1.05 equivalents) and stir for 12 hours.

Yield: 72–78% with >98% purity (HPLC).

Purification and Characterization

Recrystallization Techniques

Preferred Solvents:

-

Ethanol/water mixtures (4:1 v/v) yield needle-like crystals.

-

Ethyl acetate/hexane (3:1) for high-purity amorphous solids.

Melting Point: 122–123°C (consistent with analogous compounds).

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.73 (s, 1H, NH),

-

δ 7.88–7.94 (m, 2H, Ar-H),

-

δ 3.74 (t, J=6.4 Hz, 2H, CH₂Cl),

HRMS (ESI):

Scalability and Industrial Applications

Continuous-Flow Synthesis

A patent-pending method employs microreactors to enhance heat transfer and mixing:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

Substitution: Depending on the substituent introduced, products can range from nitro derivatives to alkylated compounds.

Oxidation: Carboxylic acids are the primary products.

Reduction: Amines are the major products.

Hydrolysis: Carboxylic acids and amines are formed.

Scientific Research Applications

Chemistry

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the aromatic ring allows for distinct reactivity and selectivity in chemical reactions, making it valuable for targeted applications in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. The presence of both chloro and fluorine substituents enhances its reactivity, allowing it to form hydrogen bonds and other interactions with proteins involved in cellular processes.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research shows that it may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Initial findings highlight its ability to inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines .

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery, particularly for targeting cancer-related pathways. It shows promise in inhibiting specific enzymes or receptors involved in disease processes, which could lead to the development of new therapeutic agents .

Case Studies

Several studies have documented the applications of this compound:

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved interaction with epidermal growth factor receptors (EGFR), which are critical in cancer progression .

- Enzyme Inhibition Studies : Research utilizing surface plasmon resonance techniques showed that this compound binds effectively to certain enzymes, inhibiting their activity and providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Analogues of 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic substitutions .

- Steric Effects : Bulky substituents (e.g., naphthalene in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) reduce crystallization symmetry but improve binding to hydrophobic pockets in proteins .

- Biological Activity: Fluorine substitution at the 4-position (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogues .

Yield Comparison :

- The target compound is synthesized in >99% yield under optimized conditions .

- Analogues with electron-donating groups (e.g., 4-methoxy) require longer reaction times due to reduced nucleophilicity of the aniline .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Analogues

| Compound | C=O Bond Length (Å) | Hydrogen Bonding Patterns | Melting Point (°C) | References |

|---|---|---|---|---|

| This compound | 1.2326 (14)* | N–H···O and C–H···O contacts | Not reported | [7, 10] |

| 3-Chloro-N-(4-sulfamoylphenyl)propanamide | 1.235 | Extensive N–H···O=S=O networks | 198–200 | [10] |

| N-(4-Nitrophenyl)-2-bromo-2-methylpropanamide | 1.230 | π-π stacking dominates | 175–177 | [10] |

Biological Activity

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a propanamide backbone linked to a chlorinated phenyl ring, which contributes to its unique binding characteristics and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. The presence of both chlorine and fluorine atoms enhances its binding affinity to specific protein targets, suggesting potential applications in drug development.

- Enzyme Inhibition : The compound has been shown to interact with various enzymes through hydrophobic contacts and π–π stacking interactions. These interactions are critical for its binding affinity and specificity towards target proteins .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies and Experimental Data

- Inhibition Studies : A study focused on the inhibitory effects of this compound against tyrosinase revealed promising results. The compound demonstrated low micromolar IC50 values, indicating strong inhibitory potential compared to traditional inhibitors like kojic acid .

- Antibacterial Activity : Another study evaluated the antibacterial efficacy of related compounds, reporting minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as E. coli and S. aureus. This suggests that structural modifications can enhance the biological activity of similar compounds .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | Contains two chlorine atoms; potential for increased reactivity |

| 3-Chloro-N-(4-fluorophenyl)acetamide | C9H10ClFNO | Acetamide instead of propanamide; different pharmacological properties |

| N-(3-chloro-4-fluorophenyl)-N-methylpropanamide | C10H12ClFNO | Methyl substitution at nitrogen; alters lipophilicity and biological activity |

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, and how can purity be optimized?

The compound can be synthesized via nucleophilic acyl substitution, where 3-chloro-4-fluoroaniline reacts with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include controlled temperature (0–5°C) to minimize side reactions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization requires monitoring by HPLC or TLC, with recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. How should structural characterization be performed to confirm the identity of the compound?

Essential techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and amide bond formation. For example, the aromatic protons in the 3-chloro-4-fluorophenyl group typically resonate as a doublet of doublets (δ 7.2–7.6 ppm) due to coupling with adjacent Cl and F atoms .

- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–Cl bond length ~1.73 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonding) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 235.03 for CHClFNO) .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.

- Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For example, the electron-withdrawing effects of Cl and F substituents increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be simulated using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Test the compound across a broad concentration range (nM–mM) to identify non-linear effects.

- Metabolite analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of the amide bond) that may contribute to observed discrepancies .

- Receptor binding assays : Compare binding affinities (K) across cell lines with varying expression levels of target receptors .

Q. How can crystal engineering improve the stability of this compound for formulation studies?

Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) enhances thermal stability. Hydrogen-bonding motifs (e.g., N–H⋯O interactions) and π-π stacking between aromatic rings can be engineered to reduce hygroscopicity. Powder X-ray diffraction (PXRD) monitors polymorphic transitions under stress conditions (40°C/75% RH) .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

- HPLC-DAD/UV : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect impurities at <0.1% levels.

- GC-MS : Identify volatile byproducts (e.g., unreacted 3-chloro-4-fluoroaniline) with a DB-5MS column and electron ionization.

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) at ppb levels .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (dropwise addition) | |

| Solvent System | Dichloromethane/THF (1:1) | |

| Purification Method | Column chromatography | |

| Recrystallization Solvent | Ethanol/Water (8:2) |

Table 2. NMR Chemical Shifts for Key Protons

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Amide N–H | 9.8–10.2 | Singlet | |

| Aromatic H (Cl/F-subst.) | 7.2–7.6 | Doublet of doublets | |

| CHCl | 3.6–3.8 | Triplet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.